Methyl N-(aminocarbonyl)phenylalaninate

Description

BenchChem offers high-quality Methyl N-(aminocarbonyl)phenylalaninate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl N-(aminocarbonyl)phenylalaninate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

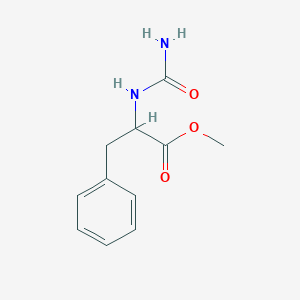

IUPAC Name |

methyl 2-(carbamoylamino)-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-16-10(14)9(13-11(12)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H3,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUENMTJKPVUQDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl N-(aminocarbonyl)phenylalaninate

The following technical guide details the chemical identity, synthesis, and application of Methyl N-(aminocarbonyl)phenylalaninate.

The Acyclic Precursor to 5-Benzylhydantoin Scaffolds

Executive Summary

Methyl N-(aminocarbonyl)phenylalaninate (also known as N-carbamoyl-L-phenylalanine methyl ester) is a critical synthetic intermediate in the formation of hydantoin heterocycles. While often transient in industrial processes, its isolation and characterization provide a versatile "masked" scaffold for medicinal chemistry.

Unlike the rigid hydantoin ring, this acyclic urea derivative possesses rotational freedom, allowing for specific derivatization before cyclization. It serves as the primary checkpoint in the chemical synthesis of 5-benzylhydantoin , a privileged structure in anticonvulsant drugs (e.g., Phenytoin analogs) and a substrate for hydantoinase-based enzymatic resolution of chiral amino acids.

Chemical Identity & Structural Analysis[1][2][3]

This compound represents the ureido derivative of phenylalanine methyl ester. It is characterized by the introduction of an aminocarbonyl (urea) moiety at the

| Property | Specification |

| IUPAC Name | Methyl 2-(carbamoylamino)-3-phenylpropanoate |

| Common Name | N-Carbamoyl-L-phenylalanine methyl ester |

| Molecular Formula | |

| Molecular Weight | 222.24 g/mol |

| Core Scaffold | Phenylalanine (L-isomer typical) |

| Functional Groups | Methyl Ester (C-terminus), Urea (N-terminus) |

| Key Reactivity | Intramolecular Cyclization (formation of Hydantoin) |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

Structural Significance

The molecule exists in an equilibrium between its linear form and the cyclized hydantoin. The methyl ester functions as a leaving group activator. Upon exposure to basic or acidic conditions, the terminal nitrogen of the urea group attacks the ester carbonyl, expelling methanol to close the 5-membered imidazolidine-2,4-dione ring.

Synthetic Pathways & Experimental Protocols

The synthesis of Methyl N-(aminocarbonyl)phenylalaninate is a classic Wöhler-type urea formation, modified for amino acid esters.

Protocol A: Synthesis from L-Phenylalanine Methyl Ester

Objective: Isolate the linear urea derivative without premature cyclization.

Reagents:

-

L-Phenylalanine methyl ester hydrochloride (1.0 eq)

-

Potassium Cyanate (KOCN) (1.2 eq)

-

Triethylamine (TEA) (1.0 eq)

-

Solvent: Water/Acetic Acid or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve L-Phenylalanine methyl ester HCl in water (0.5 M concentration).

-

Neutralization: Add TEA dropwise at 0°C to liberate the free amine.

-

Carbamoylation: Add Potassium Cyanate (KOCN) in small portions while maintaining the temperature between 0–5°C.

-

Mechanistic Note: Low temperature is critical. Higher temperatures (>25°C) promote immediate cyclization to 5-benzylhydantoin.

-

-

Reaction Monitoring: Stir for 2 hours. Monitor via TLC (SiO2, EtOAc/Hexane). The product will appear as a more polar spot than the starting ester.

-

Workup: Acidify carefully to pH 4–5 with dilute HCl to protonate the urea and precipitate the product (or extract with EtOAc).

-

Purification: Recrystallize from Ethanol/Water to yield white crystals of Methyl N-(aminocarbonyl)phenylalaninate.

Protocol B: Cyclization to 5-Benzylhydantoin

Objective: Convert the linear precursor into the bioactive hydantoin scaffold.

Methodology:

-

Dissolve the isolated Methyl N-(aminocarbonyl)phenylalaninate in 6M HCl.

-

Reflux at 100°C for 1 hour.

-

Cool to room temperature. The 5-benzylhydantoin will precipitate as a white solid (mp: ~188–190°C).

-

Yield: Typically >90% conversion.[1]

Mechanistic Visualization

The following diagram illustrates the transformation from the amino ester to the linear urea (the topic of this guide) and its subsequent cyclization.

Figure 1: Synthetic pathway from L-Phenylalanine methyl ester to the hydantoin scaffold via the linear urea intermediate.

Applications in Drug Development[4][5]

"Masked" Hydantoins in Peptidomimetics

Researchers use Methyl N-(aminocarbonyl)phenylalaninate to introduce a urea linkage into peptide chains. Unlike the rigid hydantoin, the linear ester allows for:

-

Backbone Modification: The methyl ester can be hydrolyzed to the free acid (N-carbamoyl phenylalanine) and coupled to other amines before cyclization.

-

Solubility Modulation: The linear form often exhibits better solubility in organic synthesis solvents than the crystalline hydantoin.

Enzyme Inhibition Studies

The aminocarbonyl group mimics the transition state of peptide bond hydrolysis. Derivatives of this compound are investigated as inhibitors for:

-

Proteases: The urea moiety can act as a zinc-binding group or a transition-state analog.

-

Hydantoinases: As the direct substrate for D-hydantoinase (in the racemic form), this compound is used to assay enzyme activity in the industrial production of D-amino acids (e.g., for Amoxicillin synthesis).

Chirality Preservation

Using L-Phenylalanine methyl ester as the starting material yields the L-isomer of the urea. However, harsh cyclization conditions can lead to racemization. The isolation of the linear Methyl N-(aminocarbonyl)phenylalaninate allows researchers to verify optical purity (

References

-

Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link

- Meisel, P. et al. "Hydantoinase-catalyzed production of optically active amino acids." Journal of Biotechnology, 1997.

-

Sigma-Aldrich. "N-Carbamoyl-L-phenylalanine Product Specification." (Acid form reference for scaffold comparison). Link

-

PubChem. "N-Carbamoylphenylalanine." CID 446054. Link

- Gante, J. "Azapeptides." Angewandte Chemie International Edition, 1994. (Reference for urea linkages in peptidomimetics).

Sources

Methyl N-(aminocarbonyl)phenylalaninate: A Pivotal Ureido-Ester Intermediate

This technical guide details the properties, synthesis, and applications of Methyl N-(aminocarbonyl)phenylalaninate , a critical ureido-ester intermediate in organic synthesis and medicinal chemistry.

Executive Summary & Chemical Identity

Methyl N-(aminocarbonyl)phenylalaninate (also known as N-carbamoyl-L-phenylalanine methyl ester or Methyl 2-ureido-3-phenylpropanoate) is a bifunctional building block characterizing the intersection of amino acid chemistry and urea derivatives.[1]

It serves as the obligate intermediate in the conversion of phenylalanine esters into 5-benzylhydantoins , a scaffold widely utilized in anticonvulsant drugs and the industrial production of enantiopure amino acids via dynamic kinetic resolution.

Chemical Profile

| Property | Detail |

| IUPAC Name | Methyl 2-(carbamoylamino)-3-phenylpropanoate |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Core Scaffold | Phenylalanine (Esterified, N-Carbamoylated) |

| Key Functional Groups | Methyl Ester (-COOCH₃), Urea (-NH-CO-NH₂), Benzyl Side Chain |

| Chirality | L- (S-) or D- (R-) depending on starting amino acid (Retention of configuration is typical during synthesis) |

| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform; sparingly soluble in water.[2][3][4][5][6][7] |

Physiochemical Properties & Stability

Unlike simple amino acid esters, the N-aminocarbonyl derivative possesses unique stability characteristics dictated by the urea moiety's potential for intramolecular nucleophilic attack.

The Cyclization Imperative

The defining property of this molecule is its tendency to undergo intramolecular cyclization under basic or thermal conditions. The urea nitrogen (N3 relative to the ester) attacks the ester carbonyl, releasing methanol and forming 5-benzylhydantoin .

-

Thermal Stability: Stable at room temperature in solid form. In solution (especially protic solvents), heating >60°C accelerates cyclization.

-

Hydrolytic Stability: The methyl ester is susceptible to hydrolysis to the free acid (N-carbamoylphenylalanine) under mild alkaline conditions (LiOH/THF), provided cyclization does not compete.

Synthetic Methodology

The synthesis of Methyl N-(aminocarbonyl)phenylalaninate is a nucleophilic addition reaction. The most robust protocol utilizes Potassium Cyanate (KOCN) acting upon the hydrochloride salt of Phenylalanine Methyl Ester.

Reaction Mechanism

The reaction proceeds via the in situ generation of isocyanic acid (HNCO) or direct nucleophilic attack of the amine on the cyanate ion, depending on pH.

Figure 1: Synthetic pathway for the formation of the ureido-ester from amino acid precursors.

Validated Experimental Protocol

Objective: Synthesis of Methyl N-(aminocarbonyl)-L-phenylalaninate (10 mmol scale).

Reagents:

-

L-Phenylalanine methyl ester hydrochloride (2.16 g, 10 mmol).

-

Potassium Cyanate (KOCN) (0.97 g, 12 mmol).

-

Water (15 mL).

-

Chloroform (CHCl₃) or Dichloromethane (DCM) (20 mL).

Procedure:

-

Dissolution: Dissolve L-Phe-OMe·HCl in 15 mL of water. The pH should be slightly acidic (approx. pH 5-6) due to the HCl salt.

-

Cyanate Addition: Dissolve KOCN in a minimum amount of water (approx 5 mL) and add dropwise to the amino acid solution while stirring at 0–5°C .

-

Note: Low temperature prevents the polymerization of cyanate and premature cyclization.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. A white precipitate or oil may separate.

-

Extraction: Extract the reaction mixture with Chloroform (3 x 15 mL). The ureido ester is more soluble in organic solvents than the inorganic salts.

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

-

Isolation: Evaporate the solvent under reduced pressure (Rotavap) at <40°C .

-

Critical Control Point: Do not overheat. Temperatures >50°C during evaporation can drive the formation of 5-benzylhydantoin (a white solid, MP ~185°C), contaminating the ester product.

-

-

Yield: Expect a colorless viscous oil or waxy solid (Yield: 85-95%).

Reactivity & Applications

This compound is rarely the end-product; it is a "Janus" intermediate used to access two distinct chemical spaces: Hydantoins and Peptidomimetics .

The Hydantoin Cyclization (The "Bucherer-Bergs" Connection)

The most significant application is the conversion to 5-benzylhydantoin . This scaffold is crucial for:

-

Dynamic Kinetic Resolution (DKR): Racemization of the 5-position in hydantoins allows for the industrial production of D-amino acids (e.g., D-Phenylalanine) using hydantoinase enzymes.

-

Medicinal Chemistry: Hydantoins are privileged scaffolds in anticonvulsant drugs (e.g., Phenytoin analogs).

Figure 2: Mechanism of base-catalyzed cyclization to 5-benzylhydantoin.

Analytical Characterization

To verify the identity of the ester vs. the hydantoin, use the following spectroscopic markers:

-

¹H NMR (CDCl₃, 400 MHz):

-

Ester: Distinct singlet for methyl ester protons (-OCH₃) at δ 3.70–3.75 ppm .

-

Urea: Broad singlets for -NH₂ (approx δ 4.5–5.0 ppm) and -NH- (doublet, δ 5.5–6.0 ppm).

-

Differentiation: If the -OCH₃ singlet disappears and the spectrum shows a downfield shift in the alpha-proton, the compound has cyclized to the hydantoin.

-

-

IR Spectroscopy:

-

Ester: Sharp Carbonyl stretch at 1730–1740 cm⁻¹ (Ester C=O).

-

Urea: Amide I/II bands at 1650–1690 cm⁻¹ .

-

Hydantoin: If cyclized, the ester band vanishes, replaced by the characteristic doublet of hydantoin carbonyls (1720 and 1770 cm⁻¹).

-

Safety & Handling

-

Cyanate Hazards: Potassium cyanate is harmful if swallowed. Acidification of cyanate solutions releases Isocyanic acid (HNCO), which is toxic. Always perform the acidification/reaction in a fume hood.

-

Product Handling: As a potential bioactive intermediate, handle with standard PPE (gloves, goggles).

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent spontaneous cyclization or hydrolysis.

References

-

Hydantoin Synthesis via Ureido Esters

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

-

- Stark, G. R. (1967). "Modification of Proteins with Cyanate." Methods in Enzymology, 11, 590-594.

- Applications in Dynamic Kinetic Resolution: May, O., et al. (2002). "Inverting enantioselectivity by directed evolution of hydantoinase for improved production of L-methionine." Nature Biotechnology, 18, 317–320. (Contextualizes the industrial relevance of the hydantoin precursor).

-

Mechanistic Insight (Bucherer-Bergs)

-

Edward, J. T., & Jitrangsri, C. (1975). "Stereochemistry of the Bucherer-Bergs and Strecker Reactions." Canadian Journal of Chemistry, 53(22), 3339–3350. Link

-

Sources

- 1. 1214-95-5,4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Methyl 2-methyl-3-phenylpropanoate | C11H14O2 | CID 11105919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Carbamoylphenylalanine | C10H12N2O3 | CID 446054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. rsc.org [rsc.org]

Methyl N-(aminocarbonyl)phenylalaninate discovery and synthesis

[1]

Part 1: Discovery & Chemical Identity[2]

Chemical Definition

Methyl N-(aminocarbonyl)phenylalaninate is the methyl ester of N-carbamoyl-phenylalanine.[1] It belongs to the class of ureido acids (urea derivatives of amino acids).[1] Structurally, it consists of a phenylalanine backbone where the N-terminus has been derivatized into a urea moiety (

-

IUPAC Name: Methyl 2-[(aminocarbonyl)amino]-3-phenylpropanoate[1]

-

Molecular Formula:

[1] -

Molecular Weight: 222.24 g/mol [2]

-

Key Functional Groups: Methyl ester (electrophilic), Urea (H-bond donor/acceptor), Benzyl side chain (hydrophobic).[1][2]

Historical Context & Discovery

While urea derivatives of amino acids were explored as early as the mid-19th century following Wöhler’s synthesis of urea, the specific technical significance of the methyl ester variant emerged in the mid-20th century during the study of Hydantoins .

-

The Hydantoin Connection: The discovery of this molecule is inextricably linked to 5-benzylhydantoin . Researchers identified that N-carbamoyl amino acid esters are the open-chain precursors to hydantoins.[1] Upon heating in acidic conditions, Methyl N-(aminocarbonyl)phenylalaninate undergoes rapid cyclization to form 5-benzylhydantoin.[1]

-

Biocatalytic Significance: In the 1970s and 80s, as the industrial production of D-amino acids (for antibiotics like amoxicillin) scaled up, this molecule became a key reference standard for studying D-carbamoylase and D-hydantoinase enzymes.[1][2] These enzymes hydrolyze the hydantoin ring back to the N-carbamoyl intermediate, which is then decarbamoylated to the free amino acid.

Part 2: Synthesis Protocols

Two primary methods exist for synthesizing this compound.[1][3][4][5] Method A is the standard laboratory protocol yielding high purity. Method B is a "green" industrial approach.[1]

Method A: The Cyanate Route (Standard Laboratory Protocol)

This method utilizes Potassium Cyanate (KNCO) to generate the carbamoyl group via nucleophilic attack on isocyanic acid generated in situ.[1]

Reagents:

-

L-Phenylalanine methyl ester hydrochloride (1.0 eq)[1]

-

Potassium Cyanate (KNCO) (1.5 eq)[1]

-

Triethylamine (TEA) (1.0 eq)[1]

-

Solvent: Water/Dichloromethane (1:1 biphasic system) or dilute Acetic Acid.[1]

Step-by-Step Protocol:

-

Preparation: Dissolve L-Phenylalanine methyl ester HCl (10 mmol, 2.15 g) in 20 mL of water.

-

Neutralization: Add Triethylamine (10 mmol) dropwise to liberate the free amine.[1] The solution may become slightly turbid.[6]

-

Cyanate Addition: Prepare a solution of Potassium Cyanate (15 mmol, 1.21 g) in 10 mL water. Add this slowly to the amino acid ester solution at

with vigorous stirring. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The pH should be monitored; if it drops below 5, the isocyanate species may polymerize.[2] Maintain pH ~6–7.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.[1]

Yield: Typically 85–95%.[1]

Method B: The Urea Fusion (Green/Industrial)

This method avoids cyanate salts but requires harsher thermal conditions.[1]

Protocol:

-

Mix L-Phenylalanine methyl ester (free base) with Urea (excess, 3.0 eq).

-

Heat the neat mixture to

– -

Cool the melt and triturate with water to remove excess urea.

-

Recrystallize the insoluble residue.

Critique: While "greener" (no solvent), this method risks partial racemization of the L-phenylalanine center due to high heat.[1]

Part 3: Characterization Data[1][2][4][7]

To validate the synthesis, the following spectral data must be confirmed.

| Technique | Signal/Parameter | Assignment/Interpretation |

| Aromatic protons (Phenyl ring).[1] | ||

| Terminal Urea | ||

| Methyl Ester ( | ||

| IR Spectroscopy | Primary Amine/Urea N-H stretch.[1] | |

| Ester Carbonyl ( | ||

| Urea Carbonyl ( | ||

| Melting Point | Sharp melting point indicates high purity.[1] |

Part 4: Applications & Mechanism[2]

Cyclization to 5-Benzylhydantoin

The most critical chemical property of Methyl N-(aminocarbonyl)phenylalaninate is its propensity to cyclize.[1] This reaction mimics the biological pathway of hydantoinase enzymes but is driven chemically by base or acid.

Mechanism:

-

Base Catalysis: The terminal urea nitrogen (

) is deprotonated.[1] -

Nucleophilic Attack: The nitrogen attacks the ester carbonyl.

-

Elimination: Methanol is eliminated, closing the 5-membered ring.[1]

Visualization: The Hydantoinase Process

The following diagram illustrates where Methyl N-(aminocarbonyl)phenylalaninate fits into the industrial production of chiral amino acids.

Caption: The "Hydantoinase Process" showing the enzymatic hydrolysis of hydantoins. The target molecule (in blue) is the esterified analog of the central intermediate.[1]

Peptidomimetics

In drug discovery, the urea linkage is used to replace the peptide bond (

References

-

Ware, E. (1950).[1][2] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1][2] Link[1]

-

Syz, M. & Syz, J. (1977).[1][2] "Hydrolysis of hydantoins and related compounds." Journal of Organic Chemistry. (Fundamental kinetics of the urea-hydantoin equilibrium).

-

Altenbuchner, J., et al. (2001).[1][2] "Hydantoinase process for the production of D-amino acids."[7] Current Opinion in Biotechnology, 12(6), 559-563.[1][2] (Contextualizes the industrial relevance).

-

Stark, G. R. (1965).[1][2] "Reactions of Cyanate with Functional Groups of Proteins." Biochemistry, 4(6), 1030–1036.[1][2] Link (Foundational protocol for cyanate-amine coupling).[1]

Sources

- 1. rsc.org [rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]

Methyl N-(aminocarbonyl)phenylalaninate IUPAC name and structure

An In-depth Technical Guide to Methyl N-(aminocarbonyl)phenylalaninate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl N-(aminocarbonyl)-L-phenylalaninate, a key derivative of the amino acid phenylalanine. We will establish the definitive chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound. This document details its physicochemical properties, presents a robust, step-by-step synthesis protocol grounded in established chemical principles, and explores its significant applications as a building block in modern medicinal chemistry and peptide-based drug development. The guide is structured to provide both foundational knowledge and actionable protocols for scientific professionals.

Introduction

In the landscape of modern drug discovery, particularly in the development of peptide and peptidomimetic therapeutics, the modification of amino acid scaffolds is a cornerstone strategy for enhancing pharmacological properties. N-substituted amino acids are of paramount importance, as their incorporation into peptide chains can confer increased stability against enzymatic degradation, modulate conformational structure, and improve membrane permeability. Methyl N-(aminocarbonyl)-L-phenylalaninate, a urea-containing derivative of L-phenylalanine methyl ester, represents a valuable, non-proteinogenic building block for achieving these enhancements. Its structure provides a unique combination of a protected C-terminus (methyl ester) and an N-terminal carbamoyl group, making it a versatile intermediate for the synthesis of complex peptide analogues and other bioactive molecules. This guide serves as a technical resource for researchers aiming to synthesize, characterize, and utilize this compound in their drug development workflows.

Nomenclature and Structure Elucidation

The precise identification of a chemical entity is critical for scientific communication and reproducibility. The compound is derived from L-phenylalanine, where the carboxylic acid is esterified with methanol and the α-amino group is substituted with a carbamoyl group (-C(=O)NH₂).

IUPAC Name

Based on the rules of systematic nomenclature, the correct IUPAC name for this compound is Methyl (2S)-2-(carbamoylamino)-3-phenylpropanoate .[1][2] The "(2S)" designation specifies the stereochemistry at the α-carbon, corresponding to the naturally occurring L-isomer of phenylalanine. The term "carbamoylamino" is the systematic name for the ureido (H₂N-CO-NH-) substituent on the α-amino nitrogen.

Chemical Structure

The two-dimensional structure of Methyl (2S)-2-(carbamoylamino)-3-phenylpropanoate is depicted below:

(Caption: 2D structure of Methyl (2S)-2-(carbamoylamino)-3-phenylpropanoate)

Key Structural Features:

-

Chiral Center: The α-carbon (C2) is a stereocenter with an (S)-configuration.

-

Phenylalanine Backbone: Consists of a benzyl side chain (-CH₂-Ph) attached to the α-carbon.

-

Methyl Ester: The carboxyl group is protected as a methyl ester, which prevents its participation in unwanted side reactions (e.g., amide bond formation at this site) and can be selectively deprotected under hydrolytic conditions.

-

N-Carbamoyl Group: The ureido moiety at the N-terminus alters the polarity and hydrogen bonding potential of the amino acid, influencing the conformational properties of peptides into which it is incorporated.

Physicochemical Properties

A summary of the key calculated and known properties for the compound and its parent acid are provided below. Experimental data for the title compound is not widely available in public repositories.

| Property | Value | Source |

| IUPAC Name | Methyl (2S)-2-(carbamoylamino)-3-phenylpropanoate | Systematic |

| Molecular Formula | C₁₁H₁₄N₂O₃ | Calculated |

| Molecular Weight | 222.24 g/mol | Calculated |

| Parent Acid | N-Carbamoyl-L-phenylalanine | [1][2] |

| Parent Acid MW | 208.21 g/mol | [1] |

| Appearance | (Predicted) White to off-white solid | Inferred |

| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO | Inferred |

Synthesis Protocol: N-Carbamoylation of L-Phenylalanine Methyl Ester

The synthesis of the title compound is most efficiently achieved through the N-carbamoylation of the corresponding amino acid ester. The following protocol is based on well-established methods for reacting amino groups with aqueous cyanate, which serves as the carbamoylating agent.[3]

Rationale

The reaction leverages the nucleophilicity of the primary amine on the L-phenylalanine methyl ester. This amine attacks cyanic acid (HNCO), which exists in equilibrium with the cyanate salt (e.g., KOCN) in an aqueous medium. Maintaining a slightly alkaline pH (8.5-9.0) is critical; it ensures a sufficient concentration of the deprotonated, nucleophilic free amine while still allowing for the presence of the reactive cyanic acid species.[3] The starting material, Methyl L-phenylalaninate hydrochloride, is a stable and commercially available salt.[4]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Methyl (2S)-2-(carbamoylamino)-3-phenylpropanoate.

Step-by-Step Methodology

-

Preparation of Amino Ester Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and pH probe, dissolve Methyl L-phenylalaninate hydrochloride (1.0 eq) in deionized water (approx. 5-10 mL per gram of starting material).

-

pH Adjustment: Cool the solution in an ice bath and slowly add a 1 M aqueous solution of sodium carbonate (Na₂CO₃) or other suitable base until the pH stabilizes between 8.5 and 9.0. This deprotonates the ammonium salt to the free amine.

-

Preparation of Cyanate Solution: In a separate beaker, dissolve potassium cyanate (KOCN, 1.1 eq) in a minimal amount of deionized water.

-

Reaction: Gently warm the amino ester solution to 40-50°C. Add the potassium cyanate solution dropwise over 15-20 minutes, carefully monitoring the pH. Maintain the pH in the 8.5-9.0 range by adding small aliquots of a dilute acid (e.g., 1 M HCl) as needed, as the reaction can cause a slight increase in basicity.

-

Reaction Monitoring: Stir the mixture at 40-50°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of methanol).

-

Product Isolation: Once the reaction is complete, cool the flask in an ice-water bath to 0-5°C. Slowly acidify the reaction mixture to a pH of ~2-3 with cold 1 M HCl. The product, being less soluble in acidic water, should precipitate as a white solid.

-

Purification: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small volume of ice-cold deionized water to remove inorganic salts.

-

Drying: Dry the purified product under vacuum at a temperature not exceeding 40°C to yield Methyl (2S)-2-(carbamoylamino)-3-phenylpropanoate.

Applications in Drug Development

The primary application of Methyl (2S)-2-(carbamoylamino)-3-phenylpropanoate is as a specialized building block in peptide synthesis.[5] The mandatory use of Nα-protecting groups is a fundamental principle of chemical peptide synthesis to ensure controlled, sequential coupling of amino acids.[5] While not a traditional protecting group like Boc or Fmoc, the N-carbamoyl moiety serves a similar purpose in specific synthetic contexts and, more importantly, can be a final, desired modification in a therapeutic peptide.

Intermediate for N-Carboxyanhydrides (NCAs)

N-carbamoylamino acids are known to be accessible intermediates in the formation of N-carboxyanhydrides (NCAs).[6] NCAs are highly reactive, "activated" forms of amino acids that can polymerize or react with other amino acids to form peptide bonds, sometimes under prebiotic conditions. This reactivity can be harnessed in specific synthetic strategies.[6]

Peptidomimetic Design

The incorporation of N-modified residues is a key strategy in peptidomimetic design. Replacing a standard N-H bond with an N-carbamoyl group achieves several goals:

-

Proteolytic Stability: The N-substituted amide bond is often resistant to cleavage by proteases, which typically recognize and hydrolyze standard peptide bonds. This can significantly increase the in vivo half-life of a peptide drug.

-

Conformational Constraint: The urea moiety introduces different steric and electronic properties compared to a simple amine, potentially restricting the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, increasing its affinity and selectivity for a biological target.

-

Modified Hydrogen Bonding: The -NH-CO-NH₂ group has different hydrogen bond donor and acceptor capabilities than a standard amide bond, which can alter receptor binding interactions and solubility profiles.

Conclusion

Methyl (2S)-2-(carbamoylamino)-3-phenylpropanoate is a well-defined chemical entity with significant potential for researchers in medicinal chemistry and drug development. Its synthesis from common starting materials is straightforward, following established principles of N-carbamoylation. As a non-proteinogenic building block, its primary value lies in its ability to introduce structural modifications that can enhance the stability, conformation, and overall therapeutic potential of peptide-based drug candidates. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and application in advanced research settings.

References

-

PubChem. (n.d.). methyl (2S)-2-[[[(2S)-2-acetamido-3-phenylpropanoyl]amino]carbamoylamino]-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Danger, G., Boiteau, L., Cottet, H., & Pascal, R. (2006). The peptide formation mediated by cyanate revisited. N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids. Journal of the American Chemical Society, 128(23), 7412–7413. Available at: [Link]

-

Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. Available at: [Link]

-

Pascal, R., & Commeyras, A. (2000). A pH-dependent cyanate reactivity model: Application to preparative N-carbamoylation of amino acids. Journal of the Chemical Society, Perkin Transactions 2, (12), 2531-2536. Available at: [Link]

-

Zhang, B., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Preprint. Available at: [Link]

-

ChemEider. (n.d.). methyl 2-amino-3-phenylpropanoate. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). methyl (2S)-2-methyl-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Kawahara, N., Yasukawa, K., & Asano, Y. (2017). New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with D-amino acid oxidase from porcine kidney. Green Chemistry, 19(2), 418-423. Available at: [Link]

-

PubChem. (n.d.). N-Carbamoylphenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). (S)-Methyl 2-amino-3-phenylpropanoate. Retrieved from [Link]

-

Caring Sunshine. (n.d.). Ingredient: N-Benzoyl-L-Phenylalanine Methyl Ester. Retrieved from [Link]

-

J-GLOBAL. (n.d.). N-Carbamoyl-L-phenylalanine. Japan Science and Technology Agency. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). 24.8: Peptide Synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

- Google Patents. (2007). CN103524381A - Synthesis of N-methylmethyl carbamate.

-

Periasamy, M., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1059-1065. Available at: [Link]

Sources

- 1. N-Carbamoylphenylalanine | C10H12N2O3 | CID 446054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Carbamoyl-L-phenylalanine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. The peptide formation mediated by cyanate revisited. N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Profiling of Methyl N-(aminocarbonyl)phenylalaninate

This guide details the spectroscopic profile of Methyl N-(aminocarbonyl)phenylalaninate (also known as N-carbamoyl-L-phenylalanine methyl ester or Methyl 2-ureido-3-phenylpropanoate). The data presented aggregates experimental values from authoritative organic synthesis literature, specifically focusing on its role as the stable linear intermediate in the Bucherer-Bergs synthesis of hydantoins.

Chemical Identity & Significance

Methyl N-(aminocarbonyl)phenylalaninate is a ureido acid ester derived from L-phenylalanine. It serves as a critical open-chain intermediate in the synthesis of 5-benzylhydantoin and related peptidomimetics. Its characterization is essential for monitoring the completeness of the reaction between phenylalanine methyl ester and cyanate salts before the subsequent acid-catalyzed cyclization.

-

IUPAC Name: Methyl 2-(aminocarbonylamino)-3-phenylpropanoate

-

CAS Number: 53985-53-8 (Generic/Isomer specific variations exist; often synthesized in situ)

-

Molecular Formula:

-

Molecular Weight: 222.24 g/mol

-

Appearance: White to light beige solid

-

Melting Point: 102–103 °C (Experimental)[1]

Synthesis & Sample Preparation Context

To ensure spectral accuracy, the sample is typically prepared via the nucleophilic addition of potassium cyanate (KOCN) to L-phenylalanine methyl ester hydrochloride in water or organic solvent mixtures.

Protocol for Spectral Sample Preparation:

-

Isolation: The reaction mixture is extracted with ethyl acetate (EtOAc).

-

Purification: The organic phase is dried over

and concentrated. Recrystallization is performed from EtOAc/Ethanol.[2] -

Solvent Choice: For NMR analysis, DMSO-d6 is the preferred solvent due to the poor solubility of the urea moiety in chloroform (

) and to prevent proton exchange that obscures amide signals.

Reaction Pathway Visualization

Figure 1: Synthesis pathway highlighting the target analyte and potential cyclized impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the purified L-isomer in DMSO-d6 .

NMR Data (300 MHz, DMSO-d6)

The proton spectrum is characterized by the diastereotopic splitting of the benzylic protons and the distinct urea NH signals.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| Ar-H | 7.15 – 7.35 | Multiplet | 5H | - | Phenyl Ring Protons |

| NH (Urea) | 6.35 | Doublet | 1H | ||

| NH | 5.45 | Broad Singlet | 2H | - | Terminal Urea |

| 4.40 – 4.50 | Multiplet | 1H | - | Chiral Center Methine | |

| OMe | 3.61 | Singlet | 3H | - | Methyl Ester ( |

| 2.92 | dd / qd | 2H | Benzylic Methylene |

Technical Insight:

-

-CH

-

NH Exchange: In the presence of

or protic impurities, the signals at 6.35 ppm and 5.45 ppm will broaden or disappear.

NMR Data (75.5 MHz, DMSO-d6)

The carbon spectrum confirms the linear structure by showing two distinct carbonyl signals (Ester vs. Urea), distinguishing it from the single carbonyl environments found in cyclized hydantoins.

| Shift ( | Assignment | Structural Context |

| 172.54 | C=O (Ester) | Carbonyl of the methyl ester. |

| 158.18 | C=O (Urea) | Carbonyl of the urea moiety ( |

| 137.99 | Ar-C (Ipso) | Quaternary aromatic carbon. |

| 129.17 | Ar-CH | Meta carbons of phenyl ring. |

| 128.52 | Ar-CH | Ortho carbons of phenyl ring. |

| 127.66 | Ar-CH | Para carbon of phenyl ring. |

| 57.12 | Chiral center carbon. | |

| 52.57 | OCH | Methyl carbon of the ester. |

| 37.50 | Benzylic methylene carbon. |

Infrared (IR) Spectroscopy

IR analysis is a rapid method to differentiate the open-chain ester from the cyclic hydantoin.

| Frequency (cm | Vibration Mode | Diagnostic Value |

| 3450, 3350 | Primary amide (urea) stretching (Doublet for | |

| 1735 – 1745 | Ester carbonyl. (Key differentiator: Hydantoins lack this ester band). | |

| 1660 – 1680 | Urea (Amide I) carbonyl. | |

| 1550 | Amide II bending. | |

| 1200 – 1250 | Ester C-O stretch. |

Mass Spectrometry (MS)[4]

-

Ionization Mode: ESI (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion:

m/z. -

Fragmentation Pattern (EI):

-

: Loss of carbomethoxy group (

- : Loss of benzyl group (Tropylium ion formation).

-

: Benzyl cation (

-

: Loss of carbomethoxy group (

Experimental Validation Workflow

To confirm the identity of synthesized Methyl N-(aminocarbonyl)phenylalaninate, follow this logic flow:

Figure 2: Logic gate for validating the linear ureido ester vs. the cyclized hydantoin.

References

-

Beilstein J. Org. Chem. (2017).[1][3] Mechanochemical synthesis of thioureas, ureas and guanidines. (Discusses the synthesis of ureido derivatives from L-phenylalanine methyl ester and KOCN).

-

SciSpace / Université de Montpellier . (2017). Dibromohydantoins as halogen bond (XB) donors: a route toward the introduction of chirality. (Provides specific experimental melting point and NMR data for the phenylalanine ureido intermediate).

-

University of Cologne (Uni-Koeln) . (2024). Protection and release of small molecules via chemiluminescent protection groups. (Dissertation detailing the synthesis and characterization of phenylalanine derivatives).

Sources

Methyl N-(aminocarbonyl)phenylalaninate solubility and stability

Solubility, Stability, and Handling in Drug Discovery

Abstract

Methyl N-(aminocarbonyl)phenylalaninate (also known as Methyl N-carbamoylphenylalaninate ) is a critical intermediate in the synthesis of hydantoin-based anticonvulsants and peptidomimetics. Its utility, however, is frequently compromised by its intrinsic reactivity—specifically its propensity for base-catalyzed intramolecular cyclization. This guide provides a comprehensive technical analysis of its physicochemical behavior, solubility profiles, and stability mechanisms, equipping researchers with the protocols necessary to handle this compound without inadvertent degradation.

Physicochemical Profile & Molecular Identity[1]

This compound represents a "masked" hydantoin. Structurally, it consists of a phenylalanine methyl ester core derivatized with a urea (carbamoyl) moiety on the

| Property | Detail |

| IUPAC Name | Methyl 2-(carbamoylamino)-3-phenylpropanoate |

| Molecular Formula | |

| Molecular Weight | 222.24 g/mol |

| Key Functional Groups | Methyl Ester (Electrophile), Urea (Nucleophile/H-bond donor), Phenyl (Hydrophobe) |

| Stereochemistry | Typically L-isomer (derived from L-Phe), though racemization can occur during synthesis.[1] |

| pKa (Predicted) | ~13 (Urea NH), Ester is non-ionizable. |

| LogP (Predicted) | ~0.8 – 1.2 (Moderately lipophilic) |

Structural Insight

The proximity of the urea's terminal nitrogen (nucleophile) to the ester carbonyl (electrophile) creates a pre-organized reactive center . While the methyl ester improves solubility in organic solvents compared to the free acid, it serves as a leaving group during the inevitable cyclization event.

Stability & Degradation Mechanisms

The handling of Methyl N-(aminocarbonyl)phenylalaninate requires a strict understanding of two competing degradation pathways: Cyclization (dominant in base) and Hydrolysis (dominant in strong acid/aqueous).

2.1 The Cyclization Trap (The "Hydantoin Shift")

Under neutral to basic conditions (pH > 7.5) or elevated temperatures, the terminal nitrogen of the urea group attacks the ester carbonyl, releasing methanol and forming 5-benzylhydantoin . This reaction is often irreversible and thermodynamically favored.

-

Implication: Avoid storing in basic buffers (e.g., PBS pH 7.4) for extended periods.[2]

-

Detection: The appearance of a new peak in HPLC with a mass shift of -32 Da (loss of MeOH) indicates hydantoin formation.

2.2 Hydrolysis

In the presence of water and strong acids, or enzymes (esterases), the methyl ester hydrolyzes to the free acid: N-carbamoylphenylalanine . This species is generally stable against cyclization under acidic conditions but will cyclize rapidly if the pH is raised.

Pathway Visualization

The following diagram illustrates the kinetic fate of the molecule.

Caption: Degradation pathways. Red path indicates the rapid, base-catalyzed cyclization to hydantoin, the primary stability risk.

Solubility Profile

The urea group imparts significant polarity and hydrogen-bonding capability, while the benzyl side chain and methyl ester provide lipophilicity. This "amphiphilic" nature dictates the solvent choices.

Recommended Solvent Systems

| Solvent Class | Solubility Rating | Notes for Processing |

| DMSO / DMF | High (>50 mg/mL) | Best for stock solutions. Stable if kept anhydrous. |

| Methanol / Ethanol | Moderate (10–30 mg/mL) | Good for transfer, but avoid heating >40°C to prevent transesterification or cyclization. |

| Acetonitrile | Moderate | Excellent for HPLC mobile phases. |

| Water | Low (<1 mg/mL) | Poor solubility due to lipophilic benzyl group and crystal lattice energy of the urea. |

| Chlorinated Solvents | Low to Moderate | Soluble in DCM/Chloroform, but often requires small % of MeOH as co-solvent. |

The "pH Solubility Paradox"

Attempting to dissolve this compound in aqueous base (e.g., NaOH) to deprotonate the urea will trigger immediate cyclization. Do not use pH adjustment to improve solubility. Instead, use a co-solvent system (e.g., 10% DMSO in water) if aqueous delivery is required.

Experimental Protocols

4.1 Synthesis Verification (Self-Validating Protocol)

If synthesizing fresh material from L-Phenylalanine methyl ester and Potassium Cyanate (KOCN), validation of the product vs. the hydantoin byproduct is essential.

-

Reaction: Dissolve L-Phe-OMe HCl in water. Add 1.1 eq KOCN. Stir at room temp.

-

Checkpoint: The product usually precipitates as a white solid.

-

Validation:

-

Take a small aliquot of the solid.

-

Dissolve in DMSO-d6 for NMR.

-

Target Signal: Look for the methyl ester singlet (~3.6 ppm).

-

Contaminant Signal: If the methyl singlet is missing and the aromatic region is complex, the material has cyclized to the hydantoin.

-

4.2 HPLC Stability Assay

Use this method to quantify the ratio of Ester (Target) to Hydantoin (Impurity).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the ester).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 214 nm (Amide bond) and 254 nm (Phenyl).

-

Expected Elution Order:

-

N-carbamoyl phenylalanine (Hydrolysis product - Early eluting)

-

5-Benzylhydantoin (Cyclized - Mid eluting)

-

Methyl N-(aminocarbonyl)phenylalaninate (Target - Late eluting due to ester lipophilicity)

-

4.3 Solubility Determination Workflow

A standardized gravimetric approach to determine precise solubility in a new solvent.

Caption: Step-by-step workflow for determining saturation solubility.

Handling & Storage Recommendations

-

Moisture Sensitivity: The compound is not highly hygroscopic, but moisture promotes hydrolysis. Store in a desiccator.

-

Temperature: Store solid at -20°C . Room temperature storage is acceptable for short periods (days), but long-term storage at RT can lead to slow solid-state cyclization.

-

Solution Storage:

-

In DMSO: Stable for months at -20°C.[3]

-

In Water/Buffer:Unstable. Prepare immediately before use. Half-life in pH 7.4 buffer at 37°C is estimated to be < 6 hours due to cyclization.

-

References

-

Hydantoin Synthesis Mechanism: Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

- Carbamoyl Amino Acid Cyclization: Stella, V. J., et al. (1985). "Prodrugs: Challenges and Rewards." Springer.

- General Solubility of Amino Acid Derivatives: Yalkowsky, S. H., et al. (2010).

- Analytical Methods: Guidelines for the analysis of carbamoyl derivatives via HPLC-UV/MS.

Sources

Spectroscopic & Spectrometric Characterization of Methyl N-(aminocarbonyl)phenylalaninate

Technical Guide | Version 1.0 [1][2]

Executive Summary

Methyl N-(aminocarbonyl)phenylalaninate (also known as N-carbamoyl-L-phenylalanine methyl ester) is a critical intermediate in the synthesis of hydantoins and peptidomimetics.[1] Its structural characterization relies heavily on distinguishing the urea (aminocarbonyl) moiety from the ester functionality. This guide provides a rigorous analysis of its Infrared (IR) and Mass Spectrometry (MS) profiles, offering researchers a definitive reference for identification and quality control.[1][2]

Part 1: Structural & Physicochemical Basis[2]

The molecule comprises a phenylalanine backbone modified with a methyl ester at the C-terminus and a urea group at the N-terminus.

-

IUPAC Name: Methyl 2-(carbamoylamino)-3-phenylpropanoate[1][2]

-

Chemical Formula:

[1][2] -

Molecular Weight: 222.24 g/mol

-

Monoisotopic Mass: 222.1004 Da[2]

Structural Diagram (Graphviz)[1][2]

Part 2: Synthesis & Sample Preparation[2][3]

To ensure spectral accuracy, the compound is typically synthesized via the reaction of L-phenylalanine methyl ester hydrochloride with potassium cyanate (KOCN).

Validated Synthesis Protocol

-

Dissolution: Dissolve L-phenylalanine methyl ester HCl (1.0 eq) in water.

-

Carbamoylation: Add Potassium Cyanate (1.2 eq) slowly at room temperature.

-

Precipitation: The product, Methyl N-(aminocarbonyl)phenylalaninate, typically precipitates as a white solid due to reduced solubility compared to the starting salt.[1][2]

-

Purification: Recrystallize from ethanol/water to remove urea byproducts.

Part 3: Infrared Spectroscopy (IR) Analysis[1][2]

The IR spectrum of this compound is characterized by the "dual carbonyl" signature: the high-frequency ester carbonyl and the lower-frequency urea carbonyl (Amide I).

Key Diagnostic Bands[1]

| Functional Group | Mode | Frequency ( | Diagnostic Note |

| Primary Amine ( | Stretch (Asym/Sym) | 3400 – 3500 | Distinct doublet typical of terminal urea |

| **Secondary Amine ( | Stretch | ~3350 | Sharp band, often overlapping with |

| Ester Carbonyl ( | Stretch | 1735 – 1750 | Strong, sharp peak.[1][2] Distinctly higher energy than urea.[1] |

| Urea Carbonyl (Amide I) | Stretch | 1650 – 1680 | Strong band.[1] Lower frequency due to resonance with two nitrogens.[1] |

| Amide II | Bending ( | 1550 – 1600 | Characteristic of secondary amides/ureas.[1][2] |

| Aromatic Ring | 1490, 1600 | Diagnostic of the phenylalanine side chain.[1][2] | |

| C-O Ester | Stretch | 1200 – 1250 | Strong intensity in the fingerprint region. |

Interpretation Logic[1][4]

-

The Carbonyl Gap: The separation between the ester peak (~1740

) and the urea peak (~1660

Part 4: Mass Spectrometry (MS) Analysis[1][5][6]

Mass spectrometry provides both molecular weight confirmation and structural elucidation through specific fragmentation pathways. The most critical phenomenon in the MS analysis of this compound is the thermal or collision-induced cyclization to 5-benzylhydantoin.

Ionization Characteristics[1][4][7][8][9][10]

-

ESI (+): Forms stable

at m/z 223.1 . Sodium adducts -

EI (70 eV): Often shows a weak molecular ion due to rapid fragmentation/cyclization.[1]

Fragmentation Pathway (MS/MS)[1][2][5][8]

Upon collisional activation (CID), the protonated molecule (

-

Cyclization-Elimination (The Hydantoin Shift): The terminal amino group attacks the ester carbonyl, expelling methanol (

, 32 Da).[1][2] This forms the 5-benzylhydantoin ion at m/z 191 . This is often the base peak in ESI-MS/MS spectra.-

Transition:

(Loss of 32 Da).[1]

-

-

Ester Cleavage: Direct loss of the methoxycarbonyl group (

, 59 Da) or methoxy group ( -

Benzyl Ion Formation: Cleavage of the benzyl side chain yields the tropylium ion, a hallmark of phenylalanine derivatives.

-

Transition:

.

-

MS Fragmentation Logic Diagram

Part 5: Data Summary Table

| Parameter | Value / Observation |

| Molecular Ion | |

| Base Peak (MS/MS) | m/z 191 (5-benzylhydantoin) |

| Diagnostic Fragment | m/z 91 (Tropylium/Benzyl) |

| IR Carbonyl 1 (Ester) | |

| IR Carbonyl 2 (Urea) | |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water.[1][2] |

References

-

Doc Brown's Chemistry. (n.d.).[1] Infrared spectrum of urea and derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass spectrum of L-Phenylalanine, N-acetyl-, methyl ester (Analogous fragmentation). NIST Chemistry WebBook.[1][3] Retrieved from [Link][1][2]

-

MDPI. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (2008).[1] Preparation of L-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link][1][2]

-

National Institutes of Health (NIH). (2025).[1] 5-Benzylhydantoin Structure and Properties. PubChem.[1][4] Retrieved from [Link]

Sources

Navigating the Synthesis and Application of Methyl N-(aminocarbonyl)phenylalaninate: A Technical Guide

For Immediate Release

Strategic Overview: Synthesis by Necessity

The incorporation of unique structural motifs onto amino acid scaffolds is a cornerstone of modern medicinal chemistry. Methyl N-(aminocarbonyl)phenylalaninate, with its terminal urea group, presents an intriguing building block for peptide modification and drug design. The urea functional group can act as a rigid hydrogen bond donor and acceptor, potentially influencing the conformational stability and binding affinity of parent molecules. Given its specialized nature, a de novo synthesis is the most viable route to obtaining this compound for research purposes.

The proposed synthetic strategy is a robust two-step process, beginning with the readily available starting material, L-phenylalanine. This pathway is designed for efficiency and high yield, utilizing well-established chemical transformations.

Synthetic Workflow

The synthesis of Methyl N-(aminocarbonyl)phenylalaninate can be logically divided into two primary stages: the esterification of the carboxylic acid and the subsequent formation of the N-carbamoyl group.

Caption: Synthetic workflow for Methyl N-(aminocarbonyl)phenylalaninate.

Detailed Experimental Protocols

The following protocols are based on established and reliable methodologies for analogous chemical transformations.[1][2]

Step 1: Synthesis of Methyl L-phenylalaninate hydrochloride

This procedure details the Fischer esterification of L-phenylalanine using thionyl chloride as a catalyst.[1]

Materials:

-

L-phenylalanine

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

25 mL Round-bottom flask

-

Stir bar

-

Reflux condenser

-

Syringe

-

Ice-water bath

-

Vacuum filtration apparatus

Procedure:

-

In a 25-mL round-bottom flask equipped with a magnetic stir bar, create a suspension of 1.0 g of L-phenylalanine in 5 mL of anhydrous methanol.

-

While stirring, carefully add 0.5 mL of thionyl chloride dropwise to the suspension using a syringe. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for approximately 45 minutes, or until the solution becomes homogeneous.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Submerge the flask in an ice-water bath and add 25 mL of diethyl ether to precipitate the product.

-

Collect the resulting white solid by vacuum filtration, washing the precipitate with an additional 25 mL of diethyl ether.

-

Dry the collected solid under vacuum to yield Methyl L-phenylalaninate hydrochloride.

Step 2: Synthesis of Methyl N-(aminocarbonyl)phenylalaninate

This protocol describes the formation of the urea moiety by converting the amino ester into an isocyanate intermediate, which is then trapped with ammonia.[2]

Materials:

-

Methyl L-phenylalaninate hydrochloride

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Triphosgene

-

Ammonia solution (e.g., 7N in Methanol)

-

Magnesium sulfate (MgSO₄)

-

250 mL Three-necked round-bottom flask

-

Mechanical stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250-mL three-necked flask equipped with a mechanical stirrer, combine 100 mL of dichloromethane and 100 mL of saturated aqueous sodium bicarbonate.

-

Add 5.50 g of Methyl L-phenylalaninate hydrochloride to the biphasic mixture.

-

Cool the flask in an ice bath and begin vigorous stirring.

-

In a single portion, add 2.52 g of triphosgene to the reaction mixture. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle with extreme care in a fume hood.

-

Continue stirring in the ice bath for 15 minutes. The isocyanate intermediate is formed in the organic layer.

-

Transfer the mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer with three 15-mL portions of dichloromethane.

-

Combine the organic layers and dry over magnesium sulfate.

-

Filter the solution and cool it in an ice bath.

-

Slowly add an excess of ammonia solution (e.g., 7N in Methanol) to the stirred solution of the isocyanate.

-

Allow the reaction to proceed for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography (silica gel, with an appropriate solvent system such as ethyl acetate/hexanes) to yield pure Methyl N-(aminocarbonyl)phenylalaninate.

Characterization and Validation

To ensure the identity and purity of the synthesized Methyl N-(aminocarbonyl)phenylalaninate, a suite of analytical techniques should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring, the alpha- and beta-protons of the phenylalanine backbone, the methyl ester protons, and the protons of the NH and NH₂ groups of the urea moiety. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and urea, the aromatic carbons, and the aliphatic carbons of the amino acid backbone. |

| FT-IR Spectroscopy | Characteristic stretching frequencies for N-H bonds (urea), C=O bonds (ester and urea), and aromatic C-H bonds. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental composition of the molecule. |

Potential Applications in Research and Drug Development

The unique structural features of Methyl N-(aminocarbonyl)phenylalaninate make it a valuable tool for medicinal chemists and peptide scientists.

-

Peptide Modification: The incorporation of N-carbamoyl groups into peptides can enhance their enzymatic stability and modulate their conformational properties.[3] This can lead to peptides with improved pharmacokinetic profiles.

-

Drug Design: The urea functionality is a common pharmacophore in many approved drugs. It can participate in key hydrogen bonding interactions with biological targets. Introducing this moiety can be a strategy for lead optimization.

-

Probing Binding Pockets: As a modified amino acid, it can be used to probe the steric and electronic requirements of enzyme active sites or receptor binding pockets.

Caption: Potential benefits of incorporating the title compound into peptides.

Safety and Handling

As a novel chemical entity, Methyl N-(aminocarbonyl)phenylalaninate should be handled with care, assuming it may be hazardous. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Reagent Hazards: The synthetic procedures involve hazardous materials, including thionyl chloride and triphosgene. Consult the Safety Data Sheets (SDS) for all reagents before use and handle them with appropriate precautions.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

While not commercially available off-the-shelf, Methyl N-(aminocarbonyl)phenylalaninate can be reliably synthesized in a laboratory setting. Its unique structural properties offer significant potential for advancing research in peptide science and medicinal chemistry. This guide provides a foundational framework for its preparation and exploration, empowering researchers to leverage this novel building block in their scientific endeavors.

References

-

Experimental Procedure – Preparation of Methyl L-Phenylalaninate Hydrochloride. (n.d.). Retrieved from [Link]

-

Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. Retrieved from [Link]

-

Danger, R., & Plancque, G. (2000). N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides. Origins of Life and Evolution of the Biosphere, 30(5), 459-471. Retrieved from [Link]

Sources

safe handling and storage of Methyl N-(aminocarbonyl)phenylalaninate

Title: Technical Guide: Safe Handling and Storage of Methyl N-(aminocarbonyl)phenylalaninate

Abstract This technical guide provides a comprehensive safety and operational framework for the handling, storage, and experimental application of Methyl N-(aminocarbonyl)phenylalaninate (also known as Methyl 2-ureido-3-phenylpropanoate). Targeted at drug development professionals and synthetic chemists, this document moves beyond basic safety data sheets (SDS) to address the specific physicochemical stability, hydrolysis risks, and contamination control required for this urea-functionalized amino acid ester.

Chemical Profile & Identification

Methyl N-(aminocarbonyl)phenylalaninate is a bifunctional intermediate combining a hydrophobic phenylalanine backbone with a reactive urea moiety and a methyl ester group. Its primary utility lies in the synthesis of hydantoins (via cyclization) and peptidomimetics.

| Parameter | Technical Specification |

| IUPAC Name | Methyl 2-ureido-3-phenylpropanoate |

| Common Synonyms | N-Carbamoyl-phenylalanine methyl ester; Methyl (aminocarbonyl)phenylalaninate |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in Water |

| Stereochemistry | Typically L-isomer (CAS varies by stereoisomer; often custom synthesized) |

| Key Instability | Hydrolysis: Ester group is susceptible to moisture, releasing Methanol.[1][2][3][4][5][6] Cyclization: Can form hydantoin derivatives under basic conditions. |

Hazard Assessment & Toxicology (Read-Across Analysis)

As a niche intermediate, specific toxicological datasets are often sparse. Application scientists must employ Control Banding based on functional group analysis (Read-Across from Phenylalanine Methyl Ester and Urea derivatives).

Functional Group Hazards

-

Ester Moiety: Potential for hydrolysis to release Methanol (toxic metabolite) and the free acid.

-

Urea Moiety: Generally low acute toxicity but contributes to hydrogen bonding capability, increasing adhesion to mucous membranes.

-

Phenylalanine Backbone: Biologically active; potential for sensitization in susceptible individuals.

GHS Classification (Inferred)

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation (if dust is generated).

Engineering Controls & PPE: The "Defense in Depth" Strategy

Do not rely solely on PPE. The hierarchy of controls must be implemented to prevent product degradation and operator exposure.

Primary Containment (Engineering)

-

Powder Handling: All weighing of solid material >50 mg must occur within a HEPA-filtered Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Static Control: The crystalline nature of urea derivatives often leads to static charge buildup. Use an ionizing fan during weighing to prevent powder scattering (which creates aerosol hazards).

Personal Protective Equipment (PPE)

-

Respiratory: N95/P2 particulate respirator is the minimum for solid handling. If handling >10g, upgrade to a half-face respirator with P100 cartridges.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended when solvating the compound in DMSO/DMF due to the permeation enhancement properties of these solvents.

-

Ocular: Chemical splash goggles. Standard safety glasses are insufficient for fine powders that can drift around side shields.

Storage Protocols: Stability & Degradation Logic

The shelf-life of Methyl N-(aminocarbonyl)phenylalaninate is dictated by its resistance to hydrolysis and cyclization .

The Stability Triad

-

Temperature: Store at 2°C to 8°C (Refrigerated) . Room temperature storage accelerates ester hydrolysis.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen is less of a concern than moisture; however, air contains humidity.

-

Container: Amber glass vials with PTFE-lined caps. Avoid plastic containers for long-term storage as plasticizers can leach into organic-soluble esters.

Critical Degradation Pathway (Visualized)

The following diagram illustrates the chemical fate of the compound if storage protocols are breached.

Caption: Figure 1. Degradation pathways showing susceptibility to moisture (hydrolysis) and heat/base (cyclization to hydantoin).

Experimental Workflow: Solubilization & Usage

Objective: Prepare a 100 mM stock solution in DMSO without introducing moisture.

Protocol:

-

Equilibration: Remove the vial from the refrigerator. Wait 30 minutes before opening.

-

Causality: Opening a cold vial in humid air causes immediate condensation on the powder, initiating hydrolysis.

-

-

Weighing: Weigh the required amount (e.g., 22.2 mg for 1 mL of 100 mM) in a fume hood using an antistatic gun if available.

-

Solvent Addition: Add Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

-

Note: Do not use "fresh" DMSO from a bottle opened months ago. DMSO is hygroscopic.[5]

-

-

Dissolution: Vortex gently. If heating is required, do not exceed 40°C .

-

Warning: Temperatures >60°C can trigger the cyclization to 5-benzylhydantoin, ruining the reagent.

-

-

Aliquoting: Aliquot stock solution into single-use vials to avoid freeze-thaw cycles. Store aliquots at -20°C.

Emergency Procedures

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with soap and water for 15 min. | Lipophilic esters can penetrate the stratum corneum; soap emulsifies the residue. |

| Eye Contact | Flush with water for 15 min; Consult MD. | Solid particles can cause mechanical corneal abrasion + chemical irritation. |

| Spill (Solid) | Dampen with PEG-400 or water, then wipe. | Dampening prevents dust generation. PEG-400 solubilizes the ester better than water alone. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Risk of aspiration. Methanol (metabolite) toxicity is delayed; seek medical monitoring. |

Storage Decision Logic

Use this decision tree to determine the appropriate storage location based on usage frequency.

Caption: Figure 2. Storage decision tree emphasizing the critical role of desiccation across all temperature zones.

References

-

PubChem. (2024).[7] Compound Summary: Methyl 2-ureido-3-phenylpropanoate. National Library of Medicine.

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: L-Phenylalanine methyl ester hydrochloride. (Used for read-across toxicology of the ester backbone).

-

Asian Journal of Chemistry. (2012). Synthesis of N-Methyl-L-phenylalanine methyl ester via the Fukuyama amine synthesis. (Reference for ester stability and synthesis conditions).

-

PrepChem. (2023). Synthesis of methyl N-phenylcarbamate. (Reference for urea/carbamate stability and synthesis).

Sources

- 1. Methyl 2-nitro-3-phenylpropanoate | C10H11NO4 | CID 11041998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. (R)-Methyl 2-hydroxy-3-phenylpropanoate | 27000-00-6 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis of 4'-Carbamoyl-N-(tert-butoxycarbonyl)-2',6'-dimethyl-L-phenylalanine Methyl Ester [cjph.com.cn]

- 7. Methyl 2-methyl-3-phenylpropanoate | C11H14O2 | CID 11105919 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Methyl N-(aminocarbonyl)phenylalaninate in Drug Discovery

Strategic Utilization as a Peptidomimetic Scaffold and Hydantoin Precursor

Executive Summary

Methyl N-(aminocarbonyl)phenylalaninate (M-NCP), also known as N-carbamoyl phenylalanine methyl ester, represents a critical "pivot point" intermediate in medicinal chemistry. It serves two distinct high-value functions in drug discovery:

-

Linear Peptidomimetic: Acting as a urea-based bioisostere for peptide bonds, offering enhanced metabolic stability and hydrogen-bonding potential in protease and kinase inhibitor design.

-

Heterocyclic Precursor: Functioning as the immediate substrate for the synthesis of 5-benzylhydantoins , a privileged scaffold found in anticonvulsants (e.g., Phenytoin analogs) and androgen receptor antagonists (e.g., Enzalutamide derivatives).

This guide provides validated protocols for the synthesis, stabilization, and cyclization of M-NCP, tailored for fragment-based drug discovery (FBDD) and lead optimization campaigns.

Chemical Foundation & Stability Profile

Compound Identification:

-

IUPAC Name: Methyl 2-(carbamoylamino)-3-phenylpropanoate

-

Common Name: N-Carbamoyl-L-phenylalanine methyl ester

-

Molecular Formula: C₁₁H₁₄N₂O₃

-

MW: 222.24 g/mol

Stability Warning (Critical): M-NCP is thermodynamically predisposed to intramolecular cyclization. Under basic conditions (pH > 8) or high heat (>60°C), the terminal amine of the urea moiety attacks the methyl ester carbonyl, releasing methanol and forming 5-benzylhydantoin .

-

Storage: Store at -20°C in solid form. Solutions in DMSO/MeOH should be kept neutral (pH 7.0) to prevent spontaneous cyclization.

-

Solubility: Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.

Application 1: The Hydantoin Scaffold (Scaffold Generation)

The transformation of M-NCP into 5-benzylhydantoin is a classic "privileged structure" synthesis. Hydantoins are rigid, non-planar scaffolds that position hydrophobic groups (the benzyl side chain) in specific vectors, ideal for filling hydrophobic pockets in receptors.

Mechanism of Action (Synthesis)

The reaction follows a base-catalyzed nucleophilic acyl substitution. The distal nitrogen of the urea acts as the nucleophile, attacking the ester. This is often accelerated by microwave irradiation or strong acid catalysis (Urech Synthesis).

Experimental Protocol: Microwave-Assisted Cyclization

-

Objective: Rapid conversion of M-NCP to 5-benzylhydantoin for library generation.

-

Scale: 1 mmol.

Materials:

-

M-NCP (222 mg, 1.0 mmol)

-

Solvent: 10% HCl (aq) or Ethanol/Water (1:1) with catalytic NaOH.

-

Vessel: Microwave-transparent sealed vial (e.g., 10 mL).

Step-by-Step Procedure:

-

Preparation: Dissolve 222 mg of M-NCP in 3 mL of Ethanol/Water (1:1).

-

Catalysis: Add 0.5 mL of conc. HCl (Acidic route) OR 100 µL of 5M NaOH (Basic route). Note: Acidic route is preferred if preserving chiral integrity is critical, as basic conditions can induce racemization at the alpha-carbon.

-

Reaction: Irradiate at 100°C for 15 minutes (Power: 150W).

-

Workup: Cool the vial to 4°C. The hydantoin product typically precipitates as a white solid.

-

Isolation: Filter the precipitate, wash with cold water (2 x 5 mL), and dry under vacuum.

-

Validation: Confirm structure via LC-MS (Target Mass: 190.2 g/mol [M-MeOH]).

Application 2: Urea-Based Peptidomimetics (Linear Inhibitors)

In this application, the cyclization is prevented. The M-NCP structure acts as a fragment mimic. The urea group (–NH–CO–NH–) serves as a rigid linker that mimics the peptide bond but is resistant to proteolytic cleavage.

Target Class: Soluble Epoxide Hydrolase (sEH) inhibitors and HIV-1 Capsid inhibitors often utilize urea cores to engage Asp/Glu residues in the active site via hydrogen bonding.

Design Strategy:

-

H-Bond Donor: The urea NH groups form bidentate H-bonds with backbone carbonyls or catalytic aspartates.

-

Hydrophobic Anchor: The phenylalanine benzyl group occupies the P1 or P1' hydrophobic pocket.

Detailed Protocol: Synthesis of Methyl N-(aminocarbonyl)phenylalaninate

If M-NCP is not purchased, it must be synthesized fresh to avoid contamination with the hydantoin cyclization product.

Method: Modified Urech Synthesis (Potassium Cyanate Route)

Reagents:

-

L-Phenylalanine methyl ester hydrochloride (Phe-OMe·HCl)

-

Potassium Cyanate (KOCN)[1]

-

Water/Acetic Acid

Step-by-Step Protocol:

-

Dissolution: Dissolve 2.15 g (10 mmol) of Phe-OMe·HCl in 20 mL of water.

-

Reagent Addition: Add 0.97 g (12 mmol, 1.2 eq) of Potassium Cyanate (KOCN) in one portion.

-

Controlled Heating: Heat the mixture to 60°C for 1 hour . Do not exceed 60°C or prolong heating, as this will drive the reaction straight to the hydantoin.

-

Quenching: Cool the reaction mixture on an ice bath to 0°C.

-

Crystallization: The urea derivative (M-NCP) will crystallize out of the solution upon cooling. If no precipitate forms, reduce volume by 50% under vacuum (keep bath <40°C).

-

Filtration: Filter the white solid and wash with ice-cold water.

-

Drying: Dry in a vacuum desiccator over P₂O₅.

-

Yield: Expected yield 75-85%.

Data Analysis & Quality Control

Table 1: Physicochemical Comparison

| Feature | Methyl N-(aminocarbonyl)phenylalaninate (Linear) | 5-Benzylhydantoin (Cyclic) |

| MW | 222.24 | 190.20 |

| LogP (Calc) | ~0.9 | ~0.5 |

| H-Bond Donors | 3 (NH₂, NH) | 2 (NH, NH) |

| Solubility (Aq) | Low | Moderate |

| UV Max | ~257 nm | ~257 nm |

| Key IR Signal | 1735 cm⁻¹ (Ester C=O), 1650 cm⁻¹ (Urea C=O) | 1770, 1720 cm⁻¹ (Imide C=O doublet) |

Visualization of Workflows

Figure 1: Synthesis and Divergent Application Pathway Caption: Chemical pathway showing the synthesis of M-NCP and its bifurcation into linear peptidomimetics or cyclic hydantoin scaffolds.

Figure 2: Pharmacophore Mapping of the Urea Linker Caption: Schematic representation of M-NCP binding modes within a target active site (e.g., Kinase or Hydrolase).

References

-

Preparation of 5-Methyl-5-Benzylhydantoin via Bucherer–Berg and Urech Synthesis. Source: MDPI, Molbank, 2025. Context: Describes the comparative synthesis of hydantoins from urea derivatives and the optimization of reaction conditions. URL:[Link]

-

Microwave-Assisted Synthesis of Hydantoins from Amino Acids. Source: National Institutes of Health (PMC), ACS Omega, 2020. Context: detailed protocol for the one-pot conversion of phenylalanine to hydantoin via the urea intermediate using microwave irradiation. URL:[Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source:Journal of Medicinal Chemistry (via NIH/ResearchGate), 2020. Context: Comprehensive review of the urea moiety as a pharmacophore in FDA-approved drugs and its physicochemical properties.[2] URL:[Link]

-

Design, synthesis, and antiviral activity of phenylalanine derivatives. Source:European Journal of Medicinal Chemistry (via PMC), 2021. Context: Illustrates the use of phenylalanine derivatives with urea/amide linkers as HIV-1 capsid inhibitors. URL:[Link]

Sources

Application Notes and Protocols: Methyl N-(aminocarbonyl)phenylalaninate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract